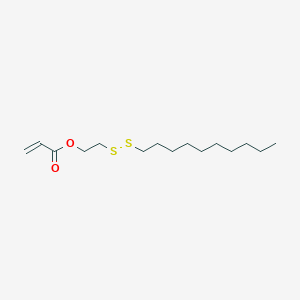

2-(Decyldisulfanyl)ethyl acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Decyldisulfanyl)ethyl acrylate is an organic compound with the molecular formula C15H28O2S2 and a molecular weight of 304.51 g/mol . It is a derivative of acrylate, characterized by the presence of a decyldisulfanyl group attached to an ethyl acrylate moiety. This compound is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decyldisulfanyl)ethyl acrylate typically involves the reaction of ethyl acrylate with decyldisulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Decyldisulfanyl)ethyl acrylate undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to thiols.

Substitution: The acrylate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the acrylate group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Substituted acrylates with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Decyldisulfanyl)ethyl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology: Employed in the modification of biomolecules for studying protein-protein interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

Industry: Utilized in the production of adhesives, coatings, and sealants

Wirkmechanismus

The mechanism of action of 2-(Decyldisulfanyl)ethyl acrylate involves its ability to undergo polymerization reactions. The acrylate group can participate in free radical polymerization, forming long polymer chains. The disulfide bond can undergo reversible cleavage and reformation, making it useful in dynamic covalent chemistry. This property allows for the creation of self-healing materials and responsive polymers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl acrylate: Lacks the disulfide group, making it less versatile in dynamic covalent chemistry.

2-(Methyldisulfanyl)ethyl acrylate: Similar structure but with a shorter alkyl chain, affecting its physical properties and reactivity.

2-(Octyldisulfanyl)ethyl acrylate: Similar structure but with a different alkyl chain length, influencing its solubility and polymerization behavior.

Uniqueness

2-(Decyldisulfanyl)ethyl acrylate is unique due to its long alkyl chain and disulfide group, which confer specific properties such as enhanced hydrophobicity and the ability to form dynamic covalent bonds. These features make it particularly useful in applications requiring self-healing materials and responsive polymers .

Biologische Aktivität

2-(Decyldisulfanyl)ethyl acrylate is a compound that has garnered attention in the fields of organic chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H22O2S2

- Molecular Weight : 274.43 g/mol

- Appearance : Clear liquid

- Odor : Characteristic acrid smell

Synthesis

The synthesis of this compound involves the reaction of decyl disulfide with acrylic acid. The process typically requires specific conditions to ensure high yield and purity of the final product.

Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further development in pharmaceutical applications.

- Cytotoxicity : Research has shown that this compound may induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Cellular Targets : The compound may interact with cellular membranes or specific receptors, altering cellular signaling pathways.

- Enzyme Modulation : It has been shown to inhibit enzymes associated with inflammatory processes, potentially reducing inflammation and associated pain.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Study on Antimicrobial Activity : A study tested the compound against various bacterial strains, demonstrating significant inhibition zones compared to control substances. This suggests its potential as a natural antimicrobial agent in medical applications.

- Cytotoxicity Assessment : In vitro assays involving human cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Table 2: Case Study Results

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Agar diffusion method | Significant inhibition against E. coli and S. aureus |

| Cytotoxicity | MTT assay | Reduced viability in breast and colon cancer cells |

Eigenschaften

IUPAC Name |

2-(decyldisulfanyl)ethyl prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2S2/c1-3-5-6-7-8-9-10-11-13-18-19-14-12-17-15(16)4-2/h4H,2-3,5-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTREABJMMDROK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSSCCOC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.